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molecular formula C7H10O2 B8537614 Methyl 2-cyclopropylacrylate

Methyl 2-cyclopropylacrylate

Cat. No. B8537614
M. Wt: 126.15 g/mol
InChI Key: XRGJLCRYJCFDQC-UHFFFAOYSA-N
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Patent
US05955627

Procedure details

To a solution of monomethyl malonate (14.16 g, 1.2 eq based on the cyclopropanecarboxaldehyde) and ammonium acetate (0.3 g) in benzene (20 ml) was added dropwise a solution of cyclopropanecarboxaldehyde (7.1 g, 101.3 mmol) in pyridine (11 ml) at 0±5° C. After addition, the solution was refluxed to remove water outside. To the reaction mixture was added 1N hydrochloric acid to acidify. After separation, the aqueous layer was extracted with diisopropyl ether (70 ml) twice. The combined organic layer was concentrated under reduced pressure to give methyl cyclopropylacrylate (11.1 g, yield 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([O-])=O.[CH:9]1([CH:12]=O)C[CH2:10]1.C([O-])(=O)C.[NH4+]>C1C=CC=CC=1.N1C=CC=CC=1>[CH:9]1([C:2](=[CH2:3])[C:1]([O:7][CH3:8])=[O:6])[CH2:12][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=O
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
7.1 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
11 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
CUSTOM
Type
CUSTOM
Details
to remove water outside
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diisopropyl ether (70 ml) twice
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(C(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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